molecular formula C17H21N5O4S2 B14933267 ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B14933267
M. Wt: 423.5 g/mol
InChI Key: QXCXLMSWTDRILN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring and the thiomorpholine moiety. Key reagents and catalysts are used at each step to ensure the correct formation of bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its target pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a pyridazine ring, and a thiomorpholine moiety. This structural complexity provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H21N5O4S2/c1-3-26-16(25)15-11(2)18-17(28-15)19-13(23)10-22-14(24)5-4-12(20-22)21-6-8-27-9-7-21/h4-5H,3,6-10H2,1-2H3,(H,18,19,23)

InChI Key

QXCXLMSWTDRILN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3)C

Origin of Product

United States

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